molecular formula C7H9ClN2O3S B121253 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine CAS No. 142596-33-6

4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine

Cat. No.: B121253
CAS No.: 142596-33-6
M. Wt: 236.68 g/mol
InChI Key: BIIFVYOBZAKHIC-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C7H9ClN2O3S It is a pyrimidine derivative, which is a class of organic compounds known for their presence in nucleic acids and various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. This reaction proceeds with high yield and selectivity, producing the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up using industrial reactors and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in nucleic acid metabolism, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-6-ethoxy-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3S/c1-3-13-6-4-5(8)9-7(10-6)14(2,11)12/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIFVYOBZAKHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570370
Record name 4-Chloro-6-ethoxy-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142596-33-6
Record name 4-Chloro-6-ethoxy-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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